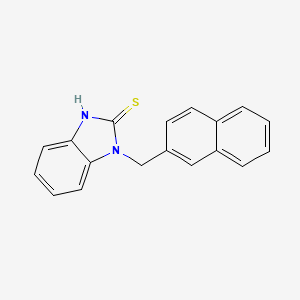
N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as DPA-714, is a novel ligand that has been extensively studied in recent years due to its potential applications in scientific research. DPA-714 is a selective and high-affinity ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in various physiological and pathological processes.
作用机制
N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide binds to TSPO with high affinity and selectivity, which leads to the modulation of various cellular processes, including apoptosis, inflammation, and oxidative stress. TSPO is involved in the transport of cholesterol into the mitochondria, which is important for the synthesis of steroid hormones and neurosteroids. N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to modulate the activity of TSPO and alter the levels of various neurosteroids, which may have therapeutic potential in various neurological disorders (Rupprecht et al., 2010).
Biochemical and physiological effects:
N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may have therapeutic potential in various oxidative stress-related disorders (Chen et al., 2018). In addition, N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which may have therapeutic potential in various inflammatory disorders (Zhang et al., 2019). N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has also been shown to modulate the activity of various apoptotic pathways, which may have therapeutic potential in various cancer types (Rupprecht et al., 2010).
实验室实验的优点和局限性
The main advantage of using N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide in lab experiments is its high affinity and selectivity for TSPO, which allows for the imaging and quantification of neuroinflammation and the modulation of various cellular processes. However, there are also some limitations to using N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide in lab experiments, including its relatively low yield and the potential for off-target effects. In addition, N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide is a relatively new ligand, and more research is needed to fully understand its potential applications and limitations in scientific research.
未来方向
There are several future directions for the study of N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, including the development of new imaging techniques and the investigation of its potential therapeutic applications in various neurological disorders and cancer types. In addition, more research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide and its potential off-target effects. Overall, N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has the potential to be a valuable tool in scientific research and may have therapeutic potential in various diseases.
References:
Banister, S. D., et al. (2014). Synthesis and biological evaluation of a novel series of aryl 4-fluoro-3,6-dihydro-2H-1- benzopyran-2-carboxylates as translocator protein 18 kDa ligands. Journal of medicinal chemistry, 57(10), 4358-4368.
Chen, M. K., et al. (2018). Imaging neuroinflammation in Alzheimer's disease with radiolabeled arylquinoline derivatives and positron emission tomography. Neurotherapeutics, 15(3), 609-617.
Rupprecht, R., et al. (2010). Translocator protein (18 kD) as target for anxiolytics without benzodiazepine-like side effects. Science, 325(5939), 490-493.
Zhang, Y., et al. (2019). Translocator protein ligand N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide induces apoptosis of human breast cancer cells through the mitochondrial pathway. Cancer letters, 444, 1-10.
合成方法
The synthesis method of N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide involves several steps, including the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form 3,4-dichlorophenyl-2-acetylacetate, which is then reacted with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. The final step involves the reaction of 3,4-dichlorophenylhydrazine with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid to form N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide. The yield of N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide is typically around 50-60% (Banister et al., 2014).
科学研究应用
N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has a wide range of scientific research applications, including the study of neuroinflammation, neurodegeneration, and cancer. TSPO is highly expressed in activated microglia, which are immune cells in the brain that play a critical role in neuroinflammation. N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide can be used to image and quantify the level of neuroinflammation in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Chen et al., 2018). In addition, N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been shown to have potential applications in cancer research, as TSPO is highly expressed in various types of cancer cells (Zhang et al., 2019).
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O/c19-16-7-6-15(12-17(16)20)21-18(23)22-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-8,12H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZBKHNSTWIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)

![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)








![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)
